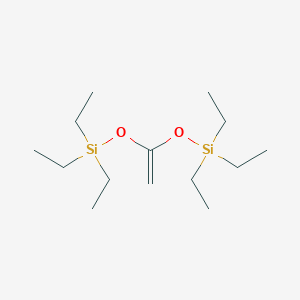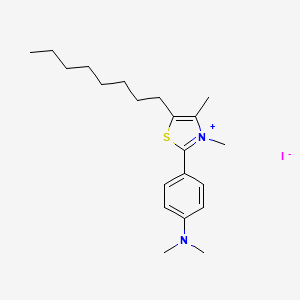
2-(p-(Dimethylamino)phenyl)-3,4-dimethyl-5-octyl-thiazolium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-(Dimethylamino)phenyl)-3,4-dimethyl-5-octyl-thiazolium iodide is an organic compound known for its unique chemical structure and properties This compound is part of the thiazolium family, which is characterized by a thiazole ring—a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(Dimethylamino)phenyl)-3,4-dimethyl-5-octyl-thiazolium iodide typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a thiazole derivative in the presence of a base to form the desired product . The reaction conditions often include refluxing in a suitable solvent such as methanol, with the temperature maintained between 30°C to 50°C to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with precise control over temperature, pH, and solvent composition. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(p-(Dimethylamino)phenyl)-3,4-dimethyl-5-octyl-thiazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
2-(p-(Dimethylamino)phenyl)-3,4-dimethyl-5-octyl-thiazolium iodide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(p-(Dimethylamino)phenyl)-3,4-dimethyl-5-octyl-thiazolium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of the dimethylamino group allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity . Additionally, the thiazolium ring can participate in electron transfer processes, contributing to its overall mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Thioflavin T: A benzothiazolium salt used in the detection of amyloid plaques.
4-N,N-dimethylamino-Nʹ-methyl-4-stilbazolium iodide: Another thiazolium compound with nonlinear optical properties.
Uniqueness
2-(p-(Dimethylamino)phenyl)-3,4-dimethyl-5-octyl-thiazolium iodide stands out due to its unique combination of a dimethylamino group and an octyl chain, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique optical characteristics .
Propiedades
Número CAS |
21176-92-1 |
|---|---|
Fórmula molecular |
C21H33IN2S |
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
4-(3,4-dimethyl-5-octyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C21H33N2S.HI/c1-6-7-8-9-10-11-12-20-17(2)23(5)21(24-20)18-13-15-19(16-14-18)22(3)4;/h13-16H,6-12H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
ZZQWBYNBHPEYPF-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCC1=C([N+](=C(S1)C2=CC=C(C=C2)N(C)C)C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


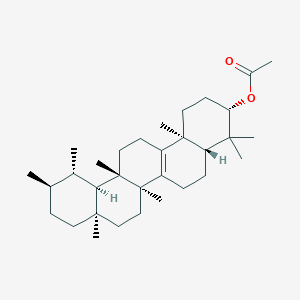
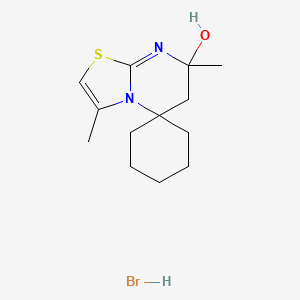

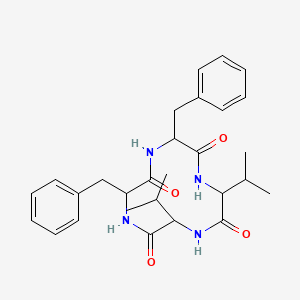

![2-[(Acetyloxy)methyl]-2-ethylhexyl acetate](/img/structure/B14709891.png)
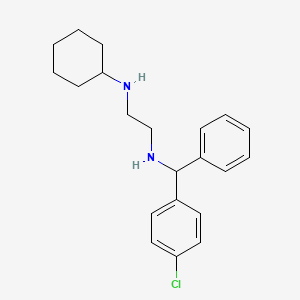
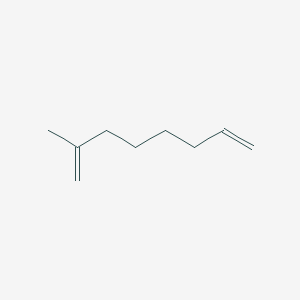
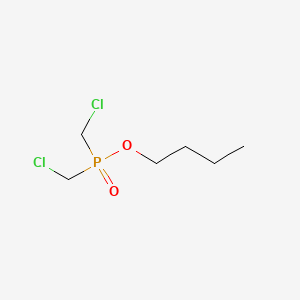
![(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]](/img/structure/B14709914.png)

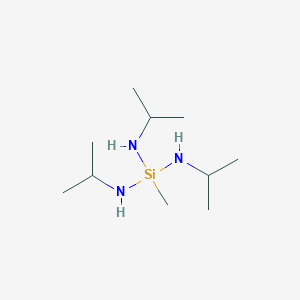
![Propanoic acid, 3-[[4-(methylthio)phenyl]thio]-](/img/structure/B14709931.png)
